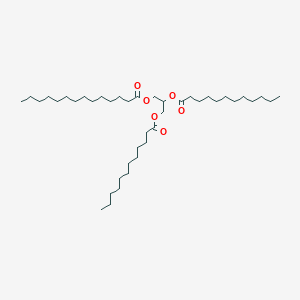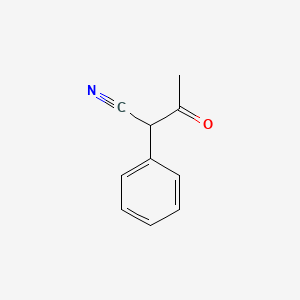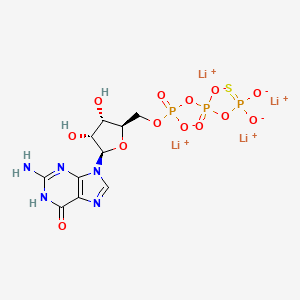![molecular formula C22H21N3 B1142463 N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline CAS No. 119017-10-6](/img/structure/B1142463.png)
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline
説明
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline, commonly known as CDM-1, is a small molecule that has gained attention in the scientific community for its potential use in cancer treatment. CDM-1 belongs to the class of compounds known as indole derivatives, which have been extensively studied for their various biological activities.
作用機序
CDM-1 exerts its anti-cancer effects by binding to tubulin, a protein involved in cell division. CDM-1 binds to the colchicine-binding site of tubulin, which disrupts the microtubule dynamics required for cell division. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CDM-1 has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. CDM-1 has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity. CDM-1 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
CDM-1 has several advantages for lab experiments. It is easy to synthesize and has a high purity, which allows for accurate and reproducible results. CDM-1 also has low toxicity in normal cells, which makes it a safe compound to work with. However, CDM-1 has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. CDM-1 also has a short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on CDM-1. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the efficacy of CDM-1 in animal models of cancer. Further studies are needed to determine the optimal dosage and administration route of CDM-1. The potential of CDM-1 as a combination therapy with other anti-cancer agents should also be explored. Finally, the mechanism of action of CDM-1 needs to be further elucidated to fully understand its anti-cancer activity.
合成法
The synthesis of CDM-1 involves several steps starting from the reaction of 9-ethylcarbazole with paraformaldehyde to form a Schiff base intermediate. The intermediate is then reacted with N-methylaniline in the presence of a reducing agent to yield CDM-1. The overall yield of the synthesis method is 35%, and the purity of the compound is over 95%.
科学的研究の応用
CDM-1 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CDM-1 induces apoptosis in cancer cells by activating the caspase pathway, which is involved in the programmed cell death. CDM-1 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
特性
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUHIZLHNDFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203966 | |
| Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline | |
CAS RN |
75232-44-9 | |
| Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75232-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylcarbazole-3-carbaldehyde (phenylmethylhydrazone) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











